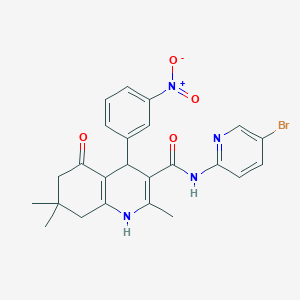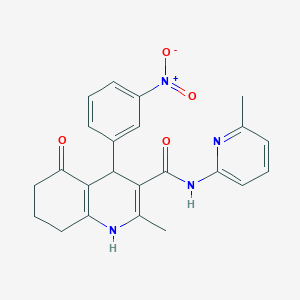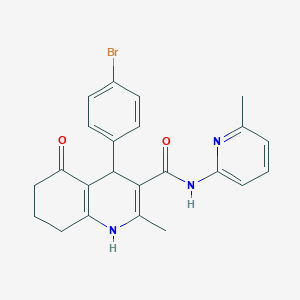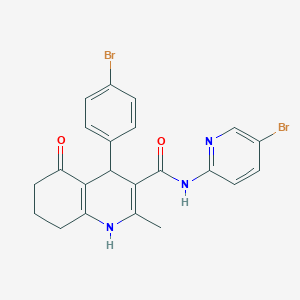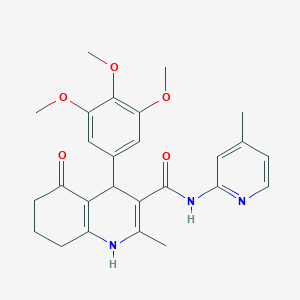
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile, also known as MMPSN, is a chemical compound that belongs to the family of nicotinonitrile derivatives. MMPSN has gained significant attention in the scientific community due to its potential applications in drug development.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile is not fully understood. However, studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the activity of COX-2, 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. Studies have also shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile in lab experiments is its potential applications in drug development. 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile exhibits significant anti-inflammatory and analgesic properties, which may make it a potential candidate for the development of new drugs for the treatment of inflammatory and painful conditions. However, one of the limitations of using 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile in lab experiments is its potential toxicity. Studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile exhibits cytotoxic effects at high concentrations, which may limit its potential applications in drug development.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile. One direction is to further investigate its potential applications in drug development. 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile exhibits significant anti-inflammatory and analgesic properties, which may make it a potential candidate for the development of new drugs for the treatment of inflammatory and painful conditions. Another direction is to further investigate its potential applications in the treatment of cancer. Studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Further studies are needed to investigate the potential of 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile as a cancer treatment.
Synthesemethoden
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile can be synthesized using a multistep reaction process. The first step involves the reaction of 4-methoxy-3-methylbenzaldehyde with malononitrile in the presence of piperidine as a catalyst to form 4-(4-methoxy-3-methylphenyl)-3-butene-2-one. The second step involves the reaction of 4-(4-methoxy-3-methylphenyl)-3-butene-2-one with phenylhydrazine in the presence of acetic acid to form 4-(4-methoxy-3-methylphenyl)-3-phenylhydrazono-2-butanone. The final step involves the reaction of 4-(4-methoxy-3-methylphenyl)-3-phenylhydrazono-2-butanone with sulfur and sodium hydroxide to form 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile has been studied for its potential applications in drug development. Studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile exhibits significant anti-inflammatory and analgesic properties. 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile has also been studied for its potential applications in the treatment of cancer. Studies have shown that 4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Eigenschaften
Produktname |
4-(4-Methoxy-3-methylphenyl)-6-phenyl-2-sulfanylnicotinonitrile |
|---|---|
Molekularformel |
C20H16N2OS |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
4-(4-methoxy-3-methylphenyl)-6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N2OS/c1-13-10-15(8-9-19(13)23-2)16-11-18(14-6-4-3-5-7-14)22-20(24)17(16)12-21/h3-11H,1-2H3,(H,22,24) |
InChI-Schlüssel |
VEDBFQALLFYWLI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=C(C(=S)NC(=C2)C3=CC=CC=C3)C#N)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=C(C(=S)NC(=C2)C3=CC=CC=C3)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











